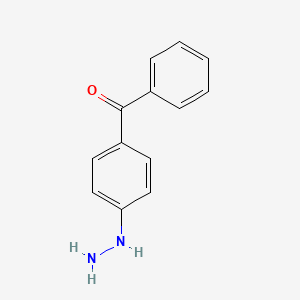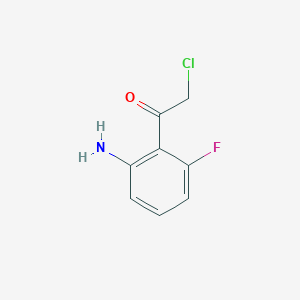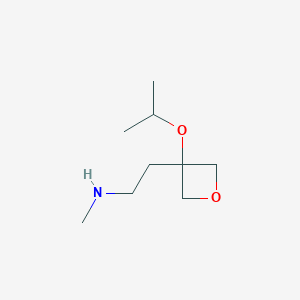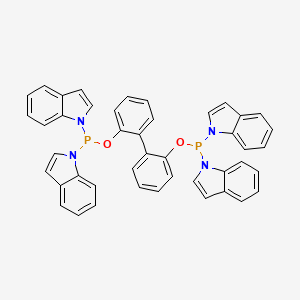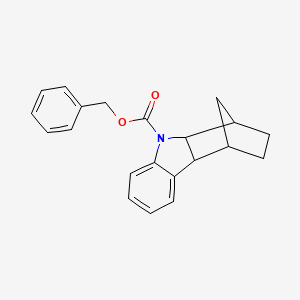
1H-Benzimidazole, 2-hydrazinyl-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a benzimidazole core substituted with a hydrazino group at the second position and a trifluoromethyl group at the fifth position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Hydrazination: The final step involves the introduction of the hydrazino group at the second position of the benzimidazole ring. This can be achieved by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s stability and interaction with biological targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydrazino-5-(trifluoromethyl)pyridine
- 2-Hydrazino-5-(trifluoromethyl)benzene
- 2-Hydrazino-5-(trifluoromethyl)quinoline
Uniqueness
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H7F3N4 |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-5-6(3-4)14-7(13-5)15-12/h1-3H,12H2,(H2,13,14,15) |
Clé InChI |
CYZDZCLLZWQLJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate](/img/structure/B12853116.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
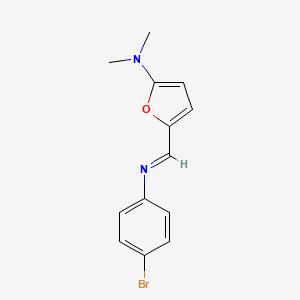


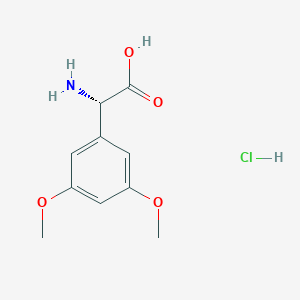
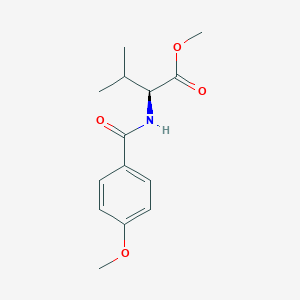

![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
